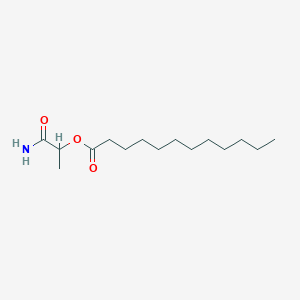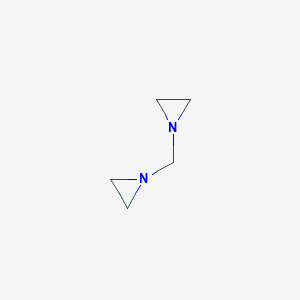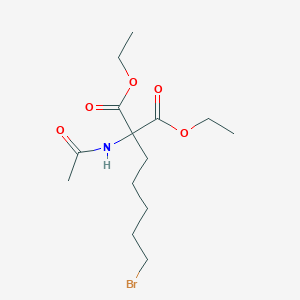
2,3',6-Tribromo-4,5'-dinitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is a halogenated biphenyl compound characterized by the presence of three bromine atoms and two nitro groups attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl typically involves the bromination and nitration of biphenyl derivatives. The process begins with the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at specific positions on the biphenyl ring. Subsequently, the nitration of the brominated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3’,6-Tribromo-4,5’-dinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,3’,6-Tribromo-4,5’-dinitrobiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity to its targets, modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol
Uniqueness
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is unique due to the specific arrangement of bromine and nitro groups on the biphenyl structure This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds
Eigenschaften
CAS-Nummer |
6311-57-5 |
|---|---|
Molekularformel |
C12H5Br3N2O4 |
Molekulargewicht |
480.89 g/mol |
IUPAC-Name |
1,3-dibromo-2-(3-bromo-5-nitrophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H5Br3N2O4/c13-7-1-6(2-8(3-7)16(18)19)12-10(14)4-9(17(20)21)5-11(12)15/h1-5H |
InChI-Schlüssel |
QGVYARVYHWOZDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



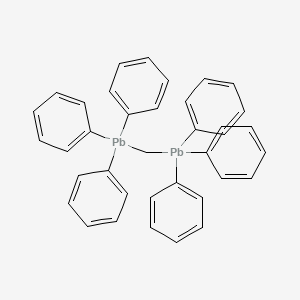
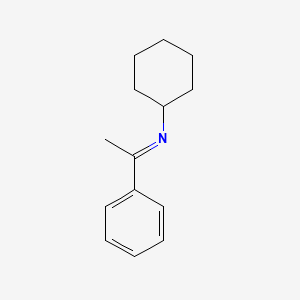

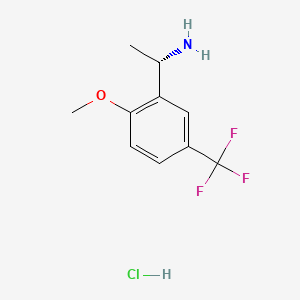

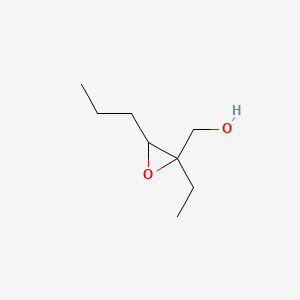
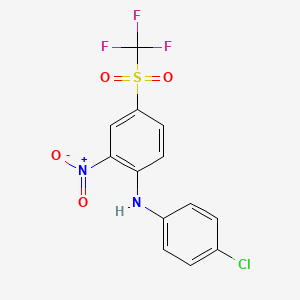
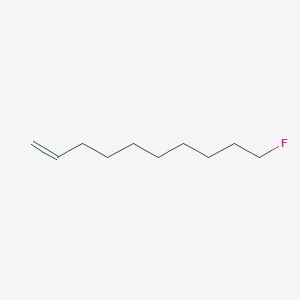
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
